Cas no 19095-24-0 (1,15-Dihydrohexadecamethyloctasiloxane)

1,15-Dihydrohexadecamethyloctasiloxane 化学的及び物理的性質
名前と識別子
-
- Octasiloxane,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-hexadecamethyl-
- 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane
- hexadecamethyloctasiloxane
- 1,15-Dihydrogenhexadecamethyloctasiloxane
- 1,15-Dihydrohexadecamethyloctasiloxane
- 1H,15H-hexadecamethyloctasiloxane
- 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasilo
- DTXSID301017172
- AMY42191
- CS-0199015
- 2,4,4,6,6,8,8,10,10,12,12,14,14,16-tetradecamethyl-3,5,7,9,11,13,15-heptaoxa-2,4,6,8,10,12,14,16-octasilaheptadecane
- SCHEMBL9004501
- A880393
- 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-hexadecamethyl octasiloxane
- 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane #
- QXHIBROWKKWYFM-UHFFFAOYSA-N
- Octasiloxane, 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-hexadecamethyl-
- AS-49444
- 19095-24-0
- MFCD28901346
-
- MDL: MFCD28901346
- インチ: InChI=1S/C16H50O7Si8/c1-24(2)17-26(5,6)19-28(9,10)21-30(13,14)23-31(15,16)22-29(11,12)20-27(7,8)18-25(3)4/h24-25H,1-16H3
- InChIKey: QXHIBROWKKWYFM-UHFFFAOYSA-N
- ほほえんだ: C[SiH](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[SiH](C)C
計算された属性
- せいみつぶんしりょう: 578.171
- どういたいしつりょう: 576.15541614g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 31
- 回転可能化学結合数: 14
- 複雑さ: 520
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.6Ų
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: No data available
- ゆうかいてん: No data available
- ふってん: 387.5±25.0 °C at 760 mmHg
- フラッシュポイント: 188.1±23.2 °C
- PSA: 64.61
- じょうきあつ: 0.0±0.9 mmHg at 25°C
1,15-Dihydrohexadecamethyloctasiloxane セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
1,15-Dihydrohexadecamethyloctasiloxane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM343063-1g |
1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane |
19095-24-0 | 95%+ | 1g |
$422 | 2022-06-12 | |
abcr | AB368705-5 g |
1H,15H-Hexadecamethyloctasiloxane, 95%; . |
19095-24-0 | 95% | 5 g |
€227.90 | 2023-07-19 | |
TRC | D190957-500mg |
1,15-Dihydrohexadecamethyloctasiloxane |
19095-24-0 | 500mg |
$104.00 | 2023-05-18 | ||
Ambeed | A954525-250mg |
1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane |
19095-24-0 | 98% | 250mg |
$14.0 | 2024-07-28 | |
1PlusChem | 1P002FE1-1g |
Octasiloxane, 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-hexadecamethyl- |
19095-24-0 | 98% | 1g |
$27.00 | 2024-06-17 | |
Aaron | AR002FMD-250mg |
Octasiloxane, 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-hexadecamethyl- |
19095-24-0 | 95% | 250mg |
$11.00 | 2025-01-21 | |
Ambeed | A954525-1g |
1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane |
19095-24-0 | 98% | 1g |
$33.0 | 2024-07-28 | |
Aaron | AR002FMD-5g |
Octasiloxane, 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-hexadecamethyl- |
19095-24-0 | 95% | 5g |
$122.00 | 2025-01-21 | |
Aaron | AR002FMD-1g |
Octasiloxane, 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-hexadecamethyl- |
19095-24-0 | 95% | 1g |
$34.00 | 2025-01-21 | |
eNovation Chemicals LLC | D953117-1g |
Octasiloxane, 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-hexadecamethyl- |
19095-24-0 | 96% | 1g |
$80 | 2024-06-07 |
1,15-Dihydrohexadecamethyloctasiloxane 関連文献
-
Xinghao Tu,Yijun Liu,Yao Yanli,Li Wenxiu,Luo Ping,Liqing Du,Junjun He,Lu Jian-neng RSC Adv. 2022 12 26485
1,15-Dihydrohexadecamethyloctasiloxaneに関する追加情報
Recent Advances in the Study of 1,15-Dihydrohexadecamethyloctasiloxane (CAS: 19095-24-0) in Chemical and Biomedical Applications
1,15-Dihydrohexadecamethyloctasiloxane (CAS: 19095-24-0) is a linear polysiloxane compound that has garnered significant attention in recent years due to its unique chemical properties and potential biomedical applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, characterization, and emerging roles in drug delivery, biomaterials, and surface modification technologies.
Recent studies have highlighted the compound's exceptional thermal stability and low surface tension, making it an attractive candidate for coating applications in medical devices. A 2023 study published in Advanced Materials Interfaces demonstrated its effectiveness in creating anti-fouling surfaces for implants, reducing bacterial adhesion by over 70% compared to traditional materials. The research team utilized atomic force microscopy and X-ray photoelectron spectroscopy to characterize the modified surfaces.
In pharmaceutical formulations, 1,15-Dihydrohexadecamethyloctasiloxane has shown promise as a novel excipient. A recent investigation in the Journal of Controlled Release reported its ability to enhance the solubility of poorly water-soluble drugs by forming stable microemulsions. The study, which employed dynamic light scattering and in vitro release testing, found that formulations containing this compound improved oral bioavailability of model drugs by 2.3-3.8 fold compared to conventional approaches.
From a toxicological perspective, new data from Regulatory Toxicology and Pharmacology (2024) suggests that 1,15-Dihydrohexadecamethyloctasiloxane exhibits favorable safety profiles in preclinical models. Acute toxicity studies in rodents showed no significant adverse effects at concentrations up to 500 mg/kg, while genotoxicity assays were negative across all tested parameters. These findings support its potential for biomedical applications requiring regulatory approval.
The compound's mechanism of action at the molecular level has been further elucidated through recent computational studies. Molecular dynamics simulations published in Langmuir (2024) revealed how the siloxane backbone interacts with biological membranes, providing insights into its membrane-permeabilizing properties that could be exploited for transdermal drug delivery systems.
Looking forward, several research groups are exploring the use of 1,15-Dihydrohexadecamethyloctasiloxane in combination therapies and as a component of smart biomaterials. A particularly promising avenue involves its incorporation into stimuli-responsive drug delivery systems that can release payloads in response to specific physiological triggers. These developments position the compound as a versatile platform for next-generation therapeutic strategies.
19095-24-0 (1,15-Dihydrohexadecamethyloctasiloxane) 関連製品
- 2248346-68-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate)
- 1261954-93-1(5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol)
- 1537722-81-8(3-(Methanesulfinylmethyl)azetidine)
- 380352-98-7(4-({(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidenemethyl}amino)benzonitrile)
- 2034562-48-4(N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}thiophene-3-carboxamide)
- 2172059-62-8(N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride)
- 899999-87-2(methyl 4-(2-{5-(hydroxymethyl)-1-(4-methoxyphenyl)methyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate)
- 2680599-34-0(2-{benzyl(benzyloxy)carbonylamino}-3-cyclohexylpropanoic acid)
- 2138030-36-9([2,2-Difluoro-3-(2-methylazetidin-1-yl)propyl](ethyl)amine)
- 1216543-26-8(Methyl-d3 Paraben)



